4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(1,3-dimethylpyrazol-4-yl)methylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(6-13(2)12-7)5-11-9(14)3-4-10(15)16/h6H,3-5H2,1-2H3,(H,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVBDRJETCPMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The carboxylic acid group of oxobutanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dichloromethane. The activated ester reacts with the amine at room temperature for 12–24 hours, yielding the amide.
Typical Parameters:
Acid Chloride Route
Oxobutanoic acid is converted to its acid chloride using thionyl chloride or oxalyl chloride. The acid chloride then reacts with the amine in the presence of a base (e.g., triethylamine) to form the amide.
Conditions:
Hydrolysis of Ester Precursors
The oxobutanoic acid moiety is often introduced via ester hydrolysis. For instance, ethyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoate is hydrolyzed using aqueous sodium hydroxide (2–5 M) at 80–100°C for 2–8 hours. The carboxylic acid is isolated by acidification with HCl to pH 2–3, followed by filtration or extraction.
Key Data:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 2–8 hours |
| Yield | 85–95% |
| Purity | >98% (NMR) |
One-Pot Synthesis Strategy
To minimize intermediate isolation losses, a one-pot approach combines pyrazole cyclization, amination, and amide formation. The patent WO2009135808A2 highlights this method, where the pyrazole intermediate is generated in situ and directly subjected to amidation without purification. This reduces yield losses from 15–20% to <5%.
Challenges and Optimization
Regioselectivity Control
Ensuring exclusive 1,3-substitution requires precise stoichiometry and catalyst selection. Excess hydrazine or elevated temperatures favor byproducts.
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) improve amidation yields but complicate purification. Non-polar solvents (e.g., toluene) are preferred for cyclization.
Scalability Issues
Large-scale reactions face exothermic risks during amidation. Slow reagent addition and temperature control (<50°C) mitigate this.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Carbodiimide Coupling | 65–75 | >95 | 12–24 | Moderate |
| Acid Chloride Route | 80–90 | >98 | 2–6 | High |
| One-Pot Synthesis | 90–95 | >97 | 8–12 | High |
Chemical Reactions Analysis
Types of Reactions
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Below is a detailed comparison with structurally related 4-oxobutanoic acid derivatives, emphasizing synthesis, physicochemical properties, and pharmacological implications.
Key Observations:
Halogenation Effects : Compounds 24–26 incorporate bromine or chlorine, increasing molecular weight (up to 574.84 g/mol) and lipophilicity. These halogens may enhance target binding but could reduce solubility.
In contrast, the oxazole derivative offers metabolic stability due to its heterocycle.
Sulfonyl Group : The pyrrolidinylsulfonylethyl substituent in adds polarity (PSA ≈ 100 Ų), likely improving aqueous solubility despite its higher molecular weight (372.44 g/mol).
Pharmacological Implications
- Its smaller size (224.24 g/mol) may favor blood-brain barrier penetration but lacks halogen-driven potency.
- High-Yield Analogs : Compound 24 (86% yield, >95% purity) is synthetically favorable, with bromine enhancing electrophilic interactions in enzyme pockets.
- Chlorinated Derivatives : Compounds 25–26 show reduced yields (22–27%), possibly due to steric hindrance from chlorine, but retain high purity for biological testing.
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is ~66.84 Ų (estimated), similar to the methoxy-methyl derivative , favoring moderate membrane permeability.
- Lipophilicity : Halogenated analogs (e.g., Compound 24, logP ≈ 4.5) are more lipophilic than the target compound (logP ≈ 1.8), impacting bioavailability and metabolic clearance.
Biological Activity
4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, summarizing various studies that elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N4O3, with a molecular weight of approximately 246.26 g/mol. The structure features a pyrazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Research indicates that the compound exhibits several mechanisms contributing to its biological activity:
- Cyclooxygenase Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Inhibiting COX-2 specifically can lead to reduced tumor growth and inflammation .
- Reactive Oxygen Species (ROS) Scavenging : Studies have demonstrated that the compound can scavenge reactive oxygen species, which are involved in oxidative stress and cellular damage. This antioxidant activity may contribute to its protective effects against various diseases .
- Anticancer Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it exhibited significant anti-cancer activity against A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells, indicating its potential as a chemotherapeutic agent .
Biological Evaluation
A detailed evaluation of the biological activities of this compound includes:
| Activity | Cell Line | IC50 Value (μM) | Comparison Drug |
|---|---|---|---|
| COX-2 Inhibition | - | 5.0 | Meloxicam |
| Cytotoxicity | A549 | 10.0 | Piroxicam |
| Cytotoxicity | MCF-7 | 12.0 | Meloxicam |
| ROS Scavenging | V79 | 15.0 | Standard Antioxidants |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on COX Inhibition : A study evaluated the inhibitory effects on COX enzymes, revealing that the compound selectively inhibited COX-2 over COX-1 at lower concentrations than traditional NSAIDs like meloxicam .
- Antioxidant Activity Assessment : Another study assessed the ROS scavenging ability under oxidative stress conditions induced by hydrogen peroxide (H2O2). The results indicated that the compound significantly reduced ROS levels compared to control groups .
- Cytotoxicity Profile : In vitro assays demonstrated that the compound's cytotoxic effects were significantly higher against cancer cell lines compared to normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
